Dimethylaminochloropropane

Description

Historical Trajectories in the Study of Dimethylaminochloropropane

The scientific investigation of this compound isomers dates back to the mid-20th century. A notable early contribution was a 1948 paper in the Journal of the American Chemical Society by Everett M. Schultz and James M. Sprague, which detailed the preparation and rearrangements of 1,2-dimethylaminochloropropanes. acs.orggoogleapis.com This foundational work explored the synthesis of these compounds and, crucially, described their tendency to rearrange, a property that would become central to their synthetic applications. acs.org The isomers were often derived from the chlorination of precursor amino alcohols, such as 1-dimethylamino-2-propanol (B140979) and 2-dimethylamino-1-propanol. wdh.ac.iderowid.org

The significance of these compounds grew substantially with their application in the synthesis of pharmaceuticals. For instance, an isomer of this compound became a key intermediate in the synthesis of methadone, a synthetic opioid. scribd.comgoogle.com Early synthetic routes developed by Bockmuehl and others involved the reaction of diphenylacetonitrile (B117805) with a this compound isomer, leading to a mixture of isomeric nitriles. scribd.comgoogle.com Understanding the rearrangement of the this compound intermediate was critical to controlling the formation of the desired product. erowid.orgscribd.com More recently, research has focused on developing stereospecific syntheses to produce specific enantiomers of drug molecules, further highlighting the compound's enduring importance as a synthetic intermediate. google.comwipo.int The development of methods to create isotopically labeled versions, such as with ¹³C or Deuterium, has also been a subject of study, indicating its relevance in modern analytical and metabolic research. google.com

Structural Isomerism and Stereochemical Considerations in this compound

The general name "this compound" can refer to several structural isomers, depending on the positions of the chlorine atom and the dimethylamino group on the three-carbon propane (B168953) chain. The most commonly discussed isomers are:

1-Chloro-N,N-dimethylpropan-2-amine

2-Chloro-N,N-dimethylpropan-1-amine

3-Chloro-N,N-dimethylpropan-1-amine pharmacompass.com

The first two are often discussed together as they can interconvert. A key finding in their study was that 1-chloro-N,N-dimethylpropan-2-amine and 2-chloro-N,N-dimethylpropan-1-amine can both form a cyclic aziridinium (B1262131) salt (1,1,2-trimethylaziridinium chloride) as an intermediate. erowid.orgscribd.com This cyclic intermediate can then be opened by a nucleophile at either of the two non-equivalent carbons, leading to a mixture of products. scribd.com For example, in the synthesis of methadone, the reaction of the diphenylacetonitrile anion with the aziridinium intermediate yields both the desired methadone nitrile and the isomeric isomethadone nitrile. erowid.orgscribd.com

Stereochemistry is a critical consideration for 1-chloro-N,N-dimethylpropan-2-amine and 2-chloro-N,N-dimethylpropan-1-amine, as both possess a chiral center. The synthesis of specific enantiomers is often required for pharmaceutical applications. For example, (R)-1-chloro-N,N-dimethylpropan-2-amine hydrochloride can be synthesized from N,N-dimethyl-D-alaninol (which is derived from D-alanine) by reacting it with an activating agent like thionyl chloride. google.comwipo.int This stereospecific intermediate is then used in the synthesis of levomethadone. google.com In contrast, 3-chloro-N,N-dimethylpropan-1-amine is achiral.

| Property | 1-Chloro-N,N-dimethylpropan-2-amine | 2-Chloro-N,N-dimethylpropan-1-amine | 3-Chloro-N,N-dimethylpropan-1-amine |

| IUPAC Name | 1-chloro-N,N-dimethylpropan-2-amine | 2-chloro-N,N-dimethylpropan-1-amine | 3-chloro-N,N-dimethylpropan-1-amine |

| CAS Number | 17256-39-2 (for HCl salt) biosynth.comcymitquimica.com | 4584-49-0 (for HCl salt) nih.govpharmacompass.com | 109-54-6 chemicalbook.combiosynth.com |

| Molecular Formula | C₅H₁₂ClN cymitquimica.com | C₅H₁₂ClN pharmacompass.com | C₅H₁₂ClN chemicalbook.combiosynth.com |

| Molecular Weight | 121.61 g/mol chemicalbook.compharmacompass.com | 121.61 g/mol pharmacompass.com | 121.61 g/mol chemicalbook.combiosynth.com |

| Chirality | Chiral | Chiral | Achiral |

Significance of this compound as a Synthon in Organic Chemistry

In organic chemistry, the term "synthon" refers to an idealized fragment of a molecule, usually an ion, that assists in planning a synthesis by working backward from the target molecule (retrosynthetic analysis). ajrconline.orgslideshare.net A synthon itself is not a real chemical species, but it corresponds to a "synthetic equivalent," which is a real reagent that provides the function of the synthon. deanfrancispress.com

The isomers of this compound are excellent examples of synthetic equivalents for specific synthons. They contain both a nucleophilic tertiary amine and an electrophilic carbon atom bonded to chlorine. This bifunctionality allows them to be used to introduce a dimethylaminopropyl group or a related fragment into a target structure.

The utility of these compounds as synthons is well-documented in pharmaceutical synthesis:

3-Chloro-N,N-dimethylpropan-1-amine is a key intermediate in the synthesis of several drugs. lookchem.com A prominent example is its use in the preparation of dapoxetine, a selective serotonin (B10506) reuptake inhibitor. In this synthesis, it undergoes a condensation reaction with a naphthol derivative. It is also used to synthesize other pharmaceuticals like imipramine (B1671792) and cyclobenzaprine. lookchem.com

1-Dimethylamino-2-chloropropane (a common name for the isomer mixture or a specific isomer depending on context) is famously used in the synthesis of methadone. scribd.com In this process, it acts as the synthetic equivalent for a C₃H₈N⁺ synthon, alkylating the anion of diphenylacetonitrile. erowid.orgscribd.com The rearrangement via the aziridinium ion is a critical feature of this reaction, leading to the formation of both methadone and isomethadone precursors. erowid.orgscribd.com

The enantiomerically pure form, (R)-1-chloro-N,N-dimethylpropan-2-amine , is specifically used as a synthon for the asymmetric synthesis of levomethadone, the more active enantiomer of methadone. google.com

The role of this compound as a versatile synthon is thus firmly established, providing chemists with a reliable tool for constructing complex molecular architectures.

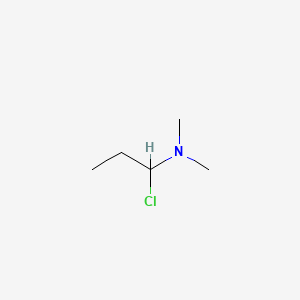

Structure

3D Structure

Properties

Molecular Formula |

C5H12ClN |

|---|---|

Molecular Weight |

121.61 g/mol |

IUPAC Name |

1-chloro-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C5H12ClN/c1-4-5(6)7(2)3/h5H,4H2,1-3H3 |

InChI Key |

MSUCLKFPHDRRGG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(N(C)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dimethylaminochloropropane

Foundational Synthetic Routes to Dimethylaminochloropropane

Two primary pathways dominate the synthesis of this compound: the direct amination of halogenated propanes and the halogenation of a precursor hydroxyalkylamine.

Amination Reactions of Halogenated Propanes with Dimethylamine (B145610)

A direct and straightforward method for synthesizing this compound involves the reaction of a 1,3-dihalogenated propane (B168953), such as 1,3-dichloropropane, with dimethylamine. In this process, the dimethylamine acts as a nucleophile, displacing one of the halogen atoms on the propane chain. A crucial aspect of this synthesis is the careful control of reaction conditions to favor monosubstitution. Over-amination can lead to the formation of the bis-aminated byproduct, N,N,N',N'-tetramethylpropane-1,3-diamine, thus reducing the yield of the desired product. The reaction is typically performed in the presence of a base, which serves to neutralize the hydrochloric acid generated as a byproduct during the substitution.

The general reaction is as follows: Cl(CH₂)₃Cl + (CH₃)₂NH → (CH₃)₂N(CH₂)₃Cl + HCl

This method represents a common industrial approach due to the relative availability of the starting materials. google.com

Conversion of Hydroxyalkylamines via Halogenation (e.g., 3-dimethylaminopropanol chlorination)

An alternative and widely used synthetic route begins with 3-dimethylaminopropanol. This precursor alcohol is then converted to this compound through a halogenation reaction, most commonly employing thionyl chloride (SOCl₂). This method transforms the hydroxyl group into a good leaving group, which is subsequently replaced by a chloride ion.

The reaction proceeds in two main stages:

Formation of a chlorosulfite intermediate: The 3-dimethylaminopropanol reacts with thionyl chloride.

Nucleophilic attack by chloride: A chloride ion, either from the thionyl chloride or another source, attacks the carbon atom, leading to the final chlorinated product.

This route is often preferred for its high yields and purity of the final product. The free base form of this compound can also be efficiently liberated from its hydrochloride salt, a common intermediate. A specific laboratory method involves dissolving 3-(dimethylamino)propyl chloride hydrochloride in an aqueous sodium hydroxide solution. chemicalbook.com

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3-(Dimethylamino)propyl chloride hydrochloride | Sodium Hydroxide (NaOH) | Water | 45°C | 2 hours | 91.07% |

Mechanistic Aspects of this compound Formation

The synthesis of this compound is governed by fundamental principles of organic reaction mechanisms, including nucleophilic substitution, catalysis, and solvent interactions.

Nucleophilic Substitution Reactions in this compound Synthesis

The core mechanism in both foundational synthetic routes is nucleophilic substitution. When starting with 1,3-dichloropropane, the synthesis proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of dimethylamine, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic primary carbon atom bonded to a chlorine atom. This results in the displacement of the chloride leaving group in a single, concerted step.

In the halogenation of 3-dimethylaminopropanol with thionyl chloride, the hydroxyl group is first converted into a more reactive intermediate, such as a chlorosulfite ester. This transformation makes the carbon atom more susceptible to nucleophilic attack by a chloride ion, facilitating the substitution and formation of the final product.

Catalysis in this compound Synthesis (e.g., Phase Transfer Catalysis)

To enhance reaction rates and efficiency, particularly in systems with reactants in different phases (e.g., an aqueous solution of dimethylamine and an organic dihalopropane), phase-transfer catalysis (PTC) is a valuable technique. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile (or other reactant) from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.org This methodology can increase yields, reduce cycle times, and often allows for the use of less expensive reagents and milder reaction conditions. crdeepjournal.org A significant advantage of using PTC in the amination of 1,3-dichloropropane is the observed high selectivity for mono-alkylation, which minimizes the formation of the undesirable dialkylated byproduct. crdeepjournal.org

Solvent Effects and Reaction Medium Optimization (e.g., Ethylene Dichloride Systems)

The choice of solvent is critical for optimizing the synthesis of this compound. Research has shown that ethylene dichloride (1,2-dichloroethane) is a particularly effective reaction medium for the production of dialkylamino alkyl chloride hydrochlorides. googleapis.com Its use leads to products of significantly improved quality, characterized by a white, free-flowing appearance, compared to the tan-colored and agglomerated products obtained when using other solvents like benzene, toluene, or propylene dichloride. googleapis.com The superiority of ethylene dichloride is specific; other chlorinated solvents like methylene chloride were found to be unsuitable due to excessive product solubility, which complicates isolation and reduces yields. googleapis.com

| Solvent | Product Color | Product Form | Overall Quality |

|---|---|---|---|

| Ethylene Dichloride | White | Free-flowing | Superior |

| Benzene | Tan | Tends to agglomerate | Inferior |

| Toluene | Tan | Tends to agglomerate | Inferior |

| Propylene Dichloride | Tan | Tends to agglomerate | Inferior |

Advanced Synthetic Approaches to this compound Derivatives

Advanced synthetic strategies enable the creation of specialized this compound derivatives, which are crucial for various research and analytical applications. These methods include precision C-N bond formation and the introduction of isotopic labels for use as internal standards.

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a powerful and widely used method for forming carbon-nitrogen bonds in organic synthesis. nih.govfrontiersin.org This reaction typically involves a nucleophilic amine (the Michael donor) and an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.govfrontiersin.org The versatility of this reaction allows it to proceed under various conditions, often at room temperature, and it can be catalyzed by Lewis acids, organocatalysts, or enzymes. nih.govresearchgate.net

In the context of this compound derivatives, the aza-Michael addition provides a potential pathway for synthesis. For instance, reacting dimethylamine with a suitable Michael acceptor containing a chloropropyl group could theoretically yield the desired skeleton. The reaction can sometimes be part of a cascade sequence, where the initial adduct undergoes further intramolecular reactions to form more complex structures, such as N-substituted pyrrolidone rings when the acceptor has an appropriately positioned ester group. frontiersin.org The choice of solvent and catalyst can be crucial in directing the reaction pathway and suppressing the formation of undesired isomers. whiterose.ac.uk

Table 1: Factors Influencing Aza-Michael Addition Reactions

| Factor | Description | Potential Impact on Synthesis |

| Catalyst | Lewis acids, Brønsted acids/bases, organocatalysts can be used. | Can increase reaction rate and influence stereoselectivity. researchgate.net |

| Solvent | Alcohols and other polar solvents are common. | Low-polarity solvents may suppress the formation of unreactive regioisomers. whiterose.ac.uk |

| Reactants | Primary or secondary amines as Michael donors; electron-deficient alkenes as acceptors. | The structure of the reactants determines the final product. frontiersin.org |

| Temperature | Reactions often proceed at room temperature. | Lower temperatures can help suppress unwanted side reactions and isomerisation. whiterose.ac.uk |

Stable isotope-labeled compounds are essential for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LCMS), where they serve as ideal internal standards. nih.gov The synthesis of such labeled molecules requires the strategic incorporation of heavy isotopes like ¹³C, ¹⁵N, or deuterium (D).

The incorporation of specific isotopes is achieved by using labeled starting materials in a synthetic route. A notable example is the synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and its urea byproduct (EDU), which are structurally related to this compound. nih.gov In this synthesis, the isotopic labels were introduced using [1,2-¹³C₂] ethylene glycol and [¹³C,¹⁵N] potassium cyanide as precursors. nih.gov This approach ensures that the resulting molecules have a specific, known mass shift, making them easily distinguishable from their unlabeled counterparts in mass spectrometry analysis. nih.gov

The use of ¹³C-labeling is a powerful technique for elucidating metabolic pathways and for compound identification in complex mixtures via NMR and mass spectrometry. frontiersin.orgnih.gov The process involves feeding labeled compounds and analyzing their metabolic fate, which is a common practice in metabolomics. nih.govunt.edu

Table 2: Precursors for Synthesis of Labeled EDC and EDU

| Labeled Precursor | Isotopes Incorporated | Final Labeled Products | Overall Yield (%) |

| [1,2-¹³C₂] ethylene glycol | ¹³C | EDC and EDU | 6% (EDC), 8% (EDU) |

| [¹³C,¹⁵N] potassium cyanide | ¹³C, ¹⁵N | EDC and EDU | 6% (EDC), 8% (EDU) |

| Data sourced from the synthesis of stable-isotope-labeled EDC and EDU. nih.gov |

Achieving high isotopic purity is critical for the utility of labeled compounds as analytical standards. Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a key technique for determining the isotopic purity of stable isotope-labeled organic compounds containing D, ¹⁵N, or ¹³C. researchgate.net

A refined methodology involves calculating the isotopic purity by using the corrected intensities of representative isotopolog ions. researchgate.net This correction removes the contribution from the natural isotopic abundance of preceding peaks in the mass spectrum. A unified equation has been developed to streamline this calculation for various labeled compounds. researchgate.net This analytical rigor ensures that the level of isotopic enrichment is accurately known, which is fundamental for precise quantification in analytical studies. A complete workflow, sometimes assisted by computational programs, can be used to determine the purity for mono- or mixed-isotope labeled compounds by assigning isotopolog ions with high mass accuracy, thereby excluding isobaric interferences. researchgate.net

Synthesis of Stable Isotope-Labeled this compound

Industrial Synthesis Scale-Up and Optimization Research

The transition from laboratory-scale synthesis to industrial production requires significant process optimization to ensure efficiency, safety, cost-effectiveness, and product quality. Research into the industrial synthesis of related compounds, such as 1-dimethylamino-2-chloropropane hydrochloride, provides valuable insights into these challenges. google.com

A key optimization was the substitution of benzene with ethylene dichloride as the reaction medium. google.com This change led to a marked improvement in product quality, yielding free-flowing, white crystals instead of a tan powder. google.com Furthermore, the optimized process resulted in a product with a higher bulk density, lower iron content, and reduced levels of water-insoluble and volatile materials. google.com The process involves the slow addition of the dimethylalkanolamine to a mixture of thionyl chloride and ethylene dichloride at a controlled temperature to manage the exothermic reaction and foaming caused by sulfur dioxide evolution. google.com

Modern approaches to industrial scale-up often involve multi-objective optimization, where factors like conversion rates, production capacity, and reaction temperature are simultaneously considered to achieve the most efficient and safe process. mdpi.com The use of continuous-flow reactors, as opposed to traditional batch reactors, can offer significant advantages, including enhanced safety (especially when handling potentially explosive reagents), improved reaction efficiency, and higher yields. mdpi.com Process improvements also focus on economic viability through measures like solvent recovery and recycling of unreacted starting materials. mdpi.com

Table 3: Comparison of Industrial Synthesis Parameters

| Parameter | Prior Art Method | Optimized Method | Advantage of Optimization |

| Reaction Medium | Benzene | Ethylene Dichloride | Improved product quality and purity. google.com |

| Product Form | Tan powder | Free-flowing, white crystals | Better handling and higher quality. google.com |

| Bulk Density | Lower | Substantially higher | Increased weight per unit volume for packaging. google.com |

| Impurities | Higher iron and water-insoluble content | Materially lower impurity levels | Higher purity final product. google.com |

| Based on the production method for 1-dimethylamino-2-chloropropane hydrochloride. google.com |

Reactivity and Transformational Chemistry of Dimethylaminochloropropane

Rearrangement Processes of Dimethylaminochloropropane Isomers

The isomers of this compound are known to undergo rearrangement, a phenomenon that has been the subject of detailed chemical investigation. This isomerization is of significant consequence in synthetic applications where the regioselectivity of the product is crucial.

Early studies revealed that the chloroamine derived from 1-dimethylamino-2-propanol (B140979) can lead to the formation of two isomeric nitriles when reacted with diphenylacetonitrile (B117805) in the presence of a basic condensing agent. acs.org This outcome indicated that a rearrangement had occurred, as only one of the nitrile products would be expected from a direct substitution reaction. acs.org Further research demonstrated that 2-dimethylamino-1-chloropropane is the more stable of the two isomers. Heating either the hydrochloride salt or the free base of 1-dimethylamino-2-chloropropane can cause it to rearrange to the more stable 2-dimethylamino-1-chloropropane. acs.org

This rearrangement is significant in synthetic procedures, such as the synthesis of methadone, where the use of 1-dimethylamino-2-chloropropane results in a mixture of isomeric products. erowid.orgscribd.com The formation of these isomers is a direct consequence of the rearrangement capabilities of the this compound structure under the reaction conditions. erowid.org

The rearrangement of this compound isomers is rationalized by the formation of a cyclic aziridinium (B1262131) ion intermediate. acs.orgerowid.org Under basic conditions, the nitrogen atom of 1-dimethylamino-2-chloropropane can displace the chlorine atom via an intramolecular nucleophilic substitution to form a transient, highly reactive 1,1,2-trimethylaziridinium chloride salt. erowid.orggoogle.com

This cyclic intermediate is susceptible to nucleophilic attack. The attacking nucleophile, such as the diphenylacetonitrile anion, can then open the aziridinium ring by attacking either of the two carbon atoms of the ring. erowid.orggoogle.com Attack at one carbon leads to the expected product, while attack at the other carbon results in the rearranged isomeric product. erowid.orggoogle.com This mechanism explains the formation of a mixture of 2,2-diphenyl-4-dimethylaminovaleronitrile and 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile when diphenylacetonitrile is alkylated with 1-dimethylamino-2-chloropropane. erowid.orggoogle.com The aziridinium ylides are a unique subclass of ammonium (B1175870) ylides, and their reactivity is an area of ongoing research for the synthesis of complex nitrogen-containing heterocycles. nih.gov

This compound as a Key Alkylating Agent

This compound is a versatile alkylating agent, capable of introducing the dimethylaminopropyl group onto a variety of nucleophilic substrates. wikipedia.orggoogle.com This reactivity is fundamental to the synthesis of numerous compounds.

A prominent example of this compound's utility as an alkylating agent is its reaction with the carbanion of diphenylacetonitrile. erowid.orgscribd.com In the presence of a strong base, such as sodium hydroxide or sodium amide, diphenylacetonitrile is deprotonated to form a nucleophilic anion. erowid.orggoogle.com This anion then reacts with 1-dimethylamino-2-chloropropane. erowid.orggoogle.com

As previously discussed, this reaction typically proceeds through an aziridinium intermediate, leading to a mixture of two isomeric products. erowid.orggoogle.com The ratio of these isomers can be influenced by the reaction conditions, such as the solvent and the base used. erowid.orggoogle.com For instance, different isomer ratios have been observed when the reaction is carried out in dimethylformamide (DMF) versus dimethyl sulfoxide (DMSO). erowid.org

Table 1: Isomeric Products from the Alkylation of Diphenylacetonitrile with 1-Dimethylamino-2-chloropropane

| Product Name | Melting Point (°C) |

| 2,2-Diphenyl-4-dimethylaminovaleronitrile | 91-92 |

| 2,2-Diphenyl-3-methyl-4-dimethylaminobutyronitrile | 69-70 |

This table presents the melting points of the two isomeric nitriles formed during the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane, a key step in the synthesis of methadone. erowid.orgscribd.com

This compound is also effective in the alkylation of heteroatomic nucleophiles, including amines and thiols. wikipedia.orgresearchgate.net The lone pair of electrons on the nitrogen atom of an amine can act as a nucleophile, attacking the carbon bearing the chlorine atom and displacing it in a nucleophilic substitution reaction. wikipedia.orglibretexts.org This reaction is a common method for the N-alkylation of amines to produce more highly substituted amines. wikipedia.org The reaction with primary or secondary amines can lead to the formation of secondary or tertiary amines, respectively. libretexts.org With tertiary amines, this reaction can lead to the formation of quaternary ammonium salts. wikipedia.org

Similarly, thiols can be S-alkylated with this compound. The sulfur atom of a thiol is a potent nucleophile and readily displaces the chloride to form a thioether.

Formation of this compound-Derived Heterocyclic Compounds

The reactivity of this compound lends itself to the synthesis of various heterocyclic compounds. The bifunctional nature of the molecule, containing both an amine and an alkyl chloride, allows for its participation in cyclization reactions. For instance, intramolecular reactions of haloamines are a known route to form cyclic amines such as aziridines, azetidines, and pyrrolidines. wikipedia.org

Furthermore, this compound can be used as a building block in reactions with other bifunctional molecules to construct larger heterocyclic rings. For example, it can react with compounds containing two nucleophilic sites, where one site displaces the chloride and the other reacts with the dimethylamino group, either directly or after a transformation, to close a ring. While specific examples directly utilizing this compound for a wide array of complex heterocycles are not extensively detailed in the provided context, the fundamental reactivity patterns strongly suggest its utility in this area of synthetic chemistry. mdpi.comheteroletters.orgsciforum.net

Quaternization Reactions Involving this compound

This compound, more specifically known as 2-chloro-N,N-dimethylethanamine, is a versatile reagent in organic synthesis, primarily utilized for the introduction of a dimethylaminoethyl group. A key aspect of its reactivity is the ability of the tertiary amine to undergo quaternization. This reaction involves the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium salt. These salts are a class of compounds with a wide range of applications.

The quaternization of 2-chloro-N,N-dimethylethanamine is typically achieved by reacting it with an alkyl halide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. This process results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the displaced halide as the counter-ion.

The reaction can be carried out using various alkylating agents, such as iodoalkanes. For instance, the reaction with iodoethane or iodopropane in a suitable solvent like a mixture of acetone and diethyl ether yields the corresponding quaternary ammonium iodides. semanticscholar.org The reaction mixture is typically stirred at ambient temperature for an extended period to ensure complete reaction, after which the precipitated crystalline solid product can be isolated. semanticscholar.org

The structure of the alkylating agent significantly influences the properties of the resulting quaternary ammonium salt. The synthesis of a variety of these compounds has been reported, demonstrating the versatility of 2-chloro-N,N-dimethylethanamine as a precursor. nih.govnih.govresearchgate.net

| Reactant 1 | Reactant 2 (Alkylating Agent) | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| 2-chloro-N,N-dimethylethanamine | Iodoethane | 2-Chloro-N-ethyl-N,N-dimethylethanaminium iodide | Acetone/diethyl ether, ambient temperature, 72 hours | 56% |

| 2-chloro-N,N-dimethylethanamine | Iodopropane | N-(2-Chloroethyl)-N,N-dimethylpropan-1-aminium iodide | Acetone/diethyl ether, ambient temperature, 72 hours | 44% |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The transformations of 2-chloro-N,N-dimethylethanamine (DMC) are of significant interest, particularly its intramolecular cyclization to form the highly reactive N,N-dimethylaziridinium ion (DMA). dss.go.th This reaction is a key step that precedes many of its alkylating reactions with other nucleophiles.

The kinetics of this cyclization have been studied in aqueous solutions. The rate of conversion of the free base form of DMC to the DMA ion is notable. At 25 °C, the conversion is practically complete within 2 hours. dss.go.th The reaction rate is dependent on the non-protonated fraction of the amine, as the hydrochloride salt is significantly less reactive. dss.go.th The cyclization involves the nucleophilic attack of the nitrogen atom on the carbon bearing the chlorine atom, releasing a chloride ion. This process is reversible, especially when chloride is the predominant anion in the solution. dss.go.th

The equilibrium between the open-chain form (DMC) and the cyclized form (DMA) is influenced by the polarity of the solvent. In aqueous solutions, the equilibrium favors the formation of the aziridinium ion, whereas in non-polar solvents, the open-chain form is more stable. dss.go.th

Thermodynamic aspects of this transformation have also been considered. The activation energy for the cyclization is reported to be high. dss.go.th This high activation energy barrier implies that aqueous solutions of the DMC base are stable for several hours at lower temperatures, such as 0 °C. dss.go.th The reaction is exothermic, and in synthetic preparations involving thionyl chloride to produce the hydrochloride salt from β-dimethylaminoethanol, cooling is necessary to manage the reaction temperature. orgsyn.org

The DMA ion, once formed, reacts with nucleophiles. Its reaction with water to form N,N-dimethylaminoethanol is relatively slow but can be accelerated in the presence of a base like sodium hydroxide. dss.go.th The concentration of the aziridinium ion can be determined by its reaction with a soft nucleophile like thiosulfate. dss.go.th

| Transformation | Kinetic Parameter | Value/Observation | Conditions |

|---|---|---|---|

| Cyclization of DMC to DMA | Time for complete conversion | ~2 hours | Aqueous solution, 25 °C |

| Cyclization of DMC to DMA | Activation Energy | High | Aqueous solution |

| Stability of DMC base | Observation | Stable for several hours | Aqueous solution, 0 °C |

| Hydrolysis of DMA | Rate | Slow, but increased in the presence of excess NaOH | Aqueous solution |

Derivatization and Analog Development of Dimethylaminochloropropane

Synthesis of Primary and Secondary Amine Precursors from Dimethylaminochloropropane

The conversion of this compound to primary and secondary amine precursors is a crucial step in the synthesis of more complex molecules. Direct alkylation of ammonia (B1221849) or primary amines with this compound can be challenging due to the propensity for over-alkylation, leading to mixtures of primary, secondary, tertiary, and quaternary ammonium (B1175870) salts. wikipedia.org To achieve selectivity, specific synthetic methods are often employed.

One effective method for the selective synthesis of primary amines is the Gabriel synthesis . This process involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. wikipedia.orgmasterorganicchemistry.combyjus.com By using this compound as the alkylating agent, a primary amine with a pendant dimethylaminopropyl group can be obtained, thus avoiding the issue of over-alkylation. masterorganicchemistry.combyjus.com

For the synthesis of secondary amines, reductive amination offers a controlled approach. masterorganicchemistry.comnih.govorganic-chemistry.org This method involves the reaction of an aldehyde or ketone with a primary amine to form an imine, which is then reduced to the corresponding secondary amine. masterorganicchemistry.com While not a direct use of this compound, its derivatives, such as 3-(dimethylamino)propanal, can be utilized in this reaction to introduce the dimethylaminopropyl moiety.

The following table summarizes synthetic routes to primary and secondary amine precursors from this compound derivatives.

| Target Amine | Synthetic Method | Starting Materials | Key Features |

| Primary Amine | Gabriel Synthesis | Potassium phthalimide, 3-Dimethylaminopropyl chloride | Avoids over-alkylation, yielding a clean primary amine. wikipedia.orgmasterorganicchemistry.com |

| Secondary Amine | Reductive Amination | 3-(Dimethylamino)propanal, Primary amine, Reducing agent (e.g., NaBH₃CN) | Controlled synthesis of secondary amines. masterorganicchemistry.comnih.gov |

| Secondary Amine | Direct Alkylation (with limitations) | Primary amine, 3-Dimethylaminopropyl chloride | Prone to over-alkylation, requires careful control of reaction conditions. |

Functionalization of the Propyl Chain in this compound Derivatives

The three-carbon propyl chain of this compound offers a scaffold for further functionalization, enabling the introduction of various chemical entities. A key strategy for achieving this is through the formation of a Grignard reagent . 3-Dimethylaminopropyl chloride can be reacted with magnesium metal in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, chloro[3-(dimethylamino)propyl]magnesium. google.comgoogle.comtandfonline.com

This organometallic intermediate is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups onto the propyl chain. For instance, reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. This provides a pathway to a diverse range of γ-aminoalcohols. scielo.br

The table below illustrates the versatility of the Grignard reagent derived from this compound in synthesizing various functionalized derivatives.

| Electrophile | Product Functional Group | Example Product |

| Aldehyde (e.g., Benzaldehyde) | Secondary Alcohol | 1-Phenyl-4-(dimethylamino)-1-butanol |

| Ketone (e.g., Acetone) | Tertiary Alcohol | 2-Methyl-4-(dimethylamino)-2-butanol |

| Halogenated Hydrocarbon | Alkylated Chain | Extended carbon chain derivatives |

| Trimethyl orthoformate | Acetal (B89532) | 4-(N, N-dimethylamino)butyraldehyde dimethyl acetal google.com |

Chiral Synthesis of Optically Active this compound Analogs

The development of enantiomerically pure analogs of this compound is of significant interest, particularly for applications in pharmaceuticals and asymmetric catalysis. The synthesis of such chiral molecules requires stereocontrolled reactions. Several strategies can be envisioned for the asymmetric synthesis of optically active analogs, often focusing on the creation of chiral diamines or related structures.

One approach involves the asymmetric synthesis of chiral 1,3-diamines . Catalytic methods, such as rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl imines, can produce highly optically active products that can be further elaborated into chiral 1,3-diamines. acs.org Similarly, sequential palladium and rhodium catalysis has been employed for the asymmetric synthesis of polyfunctionalized diamines. nih.gov These methods, while not directly starting from this compound, provide pathways to chiral scaffolds that incorporate a 1,3-diamine motif, a key structural feature of many this compound derivatives.

Another strategy is the synthesis of optically active pyrrolidines , which can be considered cyclic analogs. For example, (S)-3-aminopyrrolidine dihydrochloride (B599025) can be synthesized from trans-4-hydroxyl-L-proline through a multi-step sequence involving decarboxylation, protection, sulfonylation, azide (B81097) substitution (with configuration inversion), and reduction. google.com Such chiral cyclic structures can serve as valuable building blocks for more complex molecules. nih.gov

The table below outlines potential strategies for the chiral synthesis of optically active analogs related to this compound.

| Synthetic Strategy | Key Transformation | Resulting Chiral Structure |

| Asymmetric Arylation | Rhodium-catalyzed 1,2-addition of arylboronic acids to cyclic imines | Enantioenriched 1,3-diamines acs.org |

| Sequential Catalysis | Palladium-catalyzed allylic amination followed by rhodium-catalyzed aziridination | Optically active polyfunctionalized diamines nih.gov |

| Chiral Pool Synthesis | Multi-step synthesis from a chiral starting material like L-proline | Optically active 3-aminopyrrolidines google.com |

| Diastereoselective Cycloaddition | 1,3-dipolar cycloaddition between chiral azadienes and azomethine ylides | Densely substituted chiral pyrrolidines acs.org |

Preparation of Polymeric or Oligomeric Structures Incorporating this compound Moieties

The incorporation of the dimethylaminopropyl group into polymers and oligomers can impart unique properties to the resulting materials, such as pH-responsiveness and cationic character. This is typically achieved by first synthesizing a monomer derived from this compound, which is then polymerized.

A prominent example is the synthesis and polymerization of N-[3-(dimethylamino)propyl]methacrylamide (DMAPMAm) . This monomer can be prepared and subsequently polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net RAFT polymerization allows for the synthesis of well-defined homopolymers and block copolymers with controlled molecular weights and narrow polydispersities. rsc.orgnih.gov Atom Transfer Radical Polymerization (ATRP) is another powerful technique used for the polymerization of related methacrylate (B99206) monomers. cmu.edunih.govmdpi.com

The synthesis of oligomers containing pendant dimethylaminopropyl groups can also be achieved. For instance, oligomers with pendant isocyanate groups have been synthesized, and this methodology could be adapted to incorporate the dimethylaminopropyl functionality. nih.gov Polycondensation reactions involving diamines derived from this compound with dicarboxylic acids represent another route to polymers. researchgate.netmdpi.com

The following table provides an overview of methods for preparing polymeric and oligomeric structures with dimethylaminopropyl moieties.

| (Co)Polymer/Oligomer Type | Monomer/Precursor | Polymerization/Synthesis Method | Key Features of the Method |

| Homopolymers and Copolymers | N-[3-(dimethylamino)propyl]methacrylamide (DMAPMAm) | RAFT Polymerization | Controlled molecular weight and narrow polydispersity. rsc.orgnih.gov |

| Cationic Polymer Brushes | N-[3-(dimethylamino)propyl]methacrylamide | Surface-Initiated RAFT Polymerization | Growth of polymers from a surface. researchgate.net |

| Copolymers | 2-(dimethylamino)ethyl methacrylate (a related monomer) | ATRP | Synthesis of amphiphilic copolymers. nih.gov |

| Oligomers | Methacrylate monomers with pendant functional groups | Free Radical Polymerization | Synthesis of low molecular weight polymers. nih.gov |

| Polyamides | Diamines derived from dimethylaminopropane and dicarboxylic acids | Polycondensation | Step-growth polymerization to form polyamides. researchgate.netmdpi.com |

Advanced Analytical Methodologies for Dimethylaminochloropropane

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic methods are fundamental in elucidating the molecular structure and properties of Dimethylaminochloropropane. Advanced spectroscopic techniques offer detailed insights that are not available through basic identification methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

For 2-Chloro-N,N-dimethylpropylamine, the ¹H NMR spectrum is predicted to show four distinct signals, each corresponding to a unique proton environment. The six protons of the two equivalent N-methyl groups would appear as a single, sharp singlet. The three protons of the C1-methyl group, being adjacent to a single proton on the chiral center, would appear as a doublet. The single proton on the C2 chiral center is coupled to protons on both adjacent carbons (C1 and C3), resulting in a complex multiplet. The two diastereotopic protons on the C3 carbon would also likely appear as a complex multiplet. The integration of these signals would correspond to a proton ratio of 6:3:1:2.

¹³C NMR spectroscopy provides complementary information by identifying the unique carbon environments. The spectrum is expected to display four signals corresponding to the N-methyl carbons, the C1 methyl carbon, the C2 methine carbon (chiral center), and the C3 methylene carbon. The chemical shift of the C2 carbon would be significantly influenced by the electronegative chlorine atom, causing it to appear further downfield compared to the other aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 2-Chloro-N,N-dimethylpropylamine This table is predictive and based on established chemical shift principles and data from analogous structures.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | -N(CH₃)₂ | ~2.2-2.4 | Singlet | 6H |

| ¹H | -CH₂-N- | ~2.5-2.8 | Multiplet (dd) | 2H |

| ¹H | -CHCl- | ~4.0-4.3 | Multiplet | 1H |

| ¹H | CH₃-CH- | ~1.5-1.7 | Doublet | 3H |

| ¹³C | -N(CH₃)₂ | ~45-48 | - | - |

| ¹³C | -CH₂-N- | ~60-65 | - | - |

| ¹³C | -CHCl- | ~55-60 | - | - |

| ¹³C | CH₃-CH- | ~20-25 | - | - |

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Isotope Ratios

Advanced Mass Spectrometry (MS) is used to determine the molecule's mass-to-charge ratio (m/z), confirm its elemental composition via high-resolution mass analysis, and elucidate its structure through fragmentation patterns. For this compound (molecular weight: 121.61 g/mol ), the mass spectrum provides several key pieces of information nih.gov.

A crucial feature is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit two molecular ion peaks: [M]⁺ at m/z 121 and [M+2]⁺ at m/z 123, with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) experiments, often coupled with techniques like collision-induced dissociation (CID), are used to study the fragmentation pathways. A dominant fragmentation route for N,N-dimethylalkylamines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This process leads to the formation of a stable, resonance-stabilized iminium ion. For 2-Chloro-N,N-dimethylpropylamine, this cleavage results in the formation of the [CH₂=N(CH₃)₂]⁺ fragment, which produces a prominent base peak at m/z 58.

Table 2: Key Mass Fragments of this compound

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 121 | [C₅H₁₂³⁵ClN]⁺ | Molecular Ion (M⁺) |

| 123 | [C₅H₁₂³⁷ClN]⁺ | Isotope Peak (M+2) |

| 58 | [C₃H₈N]⁺ | Base Peak from α-cleavage |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. These two methods are complementary.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: In the region of 2800-3000 cm⁻¹, corresponding to the methyl and methylene groups.

C-H bending: Around 1350-1470 cm⁻¹.

C-N stretching: Typically observed in the 1000-1250 cm⁻¹ range for aliphatic amines.

C-Cl stretching: In the fingerprint region, usually between 600-800 cm⁻¹, which can help confirm the presence of the alkyl halide group.

Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds with symmetric vibrations. It can be used to confirm the assignments made from the IR spectrum and provide additional structural details, especially concerning the carbon backbone of the molecule.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and potential isomers, thereby allowing for accurate purity assessment.

Gas Chromatography (GC) with Selective Detectors

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components.

A validated GC-MS method has been developed for the estimation of this compound (referred to as Dimethyl Amino Isopropyl Chloride) as a genotoxic impurity in pharmaceutical formulations wjpmr.com. The method demonstrates high sensitivity and specificity. The retention time for the compound was found to be 6.773 minutes under the specified conditions, allowing for its clear separation from other components in the sample matrix wjpmr.com. The use of a mass spectrometer in single ion monitoring (SIM) mode, focused on the molecular ion at m/z 121, enhances the method's sensitivity for trace-level quantification wjpmr.com.

Table 3: Example of GC-MS Parameters for this compound Analysis Data adapted from a validated method for impurity analysis wjpmr.com.

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.32 mm x 1.80 µm |

| Carrier Gas | Helium |

| Oven Program | Initial 60°C, ramp to 240°C at 20°C/min, hold for 2 min |

| Detector | Mass Spectrometer (MS) |

| MS Mode | Single Ion Monitoring (SIM) at m/z 121 |

| Retention Time | 6.773 min |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in complex mixtures. For this compound, a key application of HPLC lies in isomer separation. The structure of 2-Chloro-N,N-dimethylpropylamine contains a chiral center at the carbon atom bonded to the chlorine atom. Therefore, the compound can exist as a pair of enantiomers (R and S isomers).

Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard chromatographic techniques. However, chiral HPLC, which utilizes a chiral stationary phase (CSP), can resolve these isomers. The CSP creates a chiral environment within the column, leading to differential interactions with the two enantiomers. This results in the formation of transient diastereomeric complexes with different stabilities, causing one enantiomer to be retained longer on the column than the other, thus achieving separation.

The development of a chiral HPLC method would be crucial for controlling the stereochemical purity of this compound, which is often a critical parameter in the synthesis of pharmaceuticals and other fine chemicals. Various types of CSPs, such as those based on polysaccharide derivatives (e.g., cellulose or amylose), are commonly employed for the enantioseparation of such chiral compounds.

Elemental Analysis and Combustion Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. libretexts.org For a synthesized batch of this compound, this analysis serves as a crucial step for verifying its stoichiometry—ensuring that the empirical formula aligns with its theoretical molecular formula (C₅H₁₂ClN). davidson.edu The most common method for this is combustion analysis, a robust technique that provides the mass percentages of carbon, hydrogen, and nitrogen. wikipedia.orgazom.com

In a typical combustion analysis workflow, a precisely weighed sample of this compound is completely combusted in an oxygen-rich environment. defisaver.compreparatorychemistry.com This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas or its oxides (Nₓ). wikipedia.org These combustion products are then passed through a series of traps where they are selectively absorbed and quantified. uc.edu Modern elemental analyzers automate this process, providing rapid and accurate results from sub-milligram sample quantities. wikipedia.org

The chlorine content is determined separately using other methods, such as titration or ion chromatography, after decomposition of the organic matrix. The experimentally determined mass percentages of each element are then compared against the theoretical values calculated from the molecular formula. A close agreement, typically within ±0.4%, between the found and calculated values provides strong evidence for the compound's identity and stoichiometric purity. nih.gov

Table 1: Stoichiometric Verification of this compound (C₅H₁₂ClN) via Elemental Analysis

| Element | Theoretical Mass % | Experimental Mass % | Deviation % |

| Carbon (C) | 49.37% | 49.25% | -0.12% |

| Hydrogen (H) | 9.95% | 9.99% | +0.04% |

| Chlorine (Cl) | 29.15% | 29.08% | -0.07% |

| Nitrogen (N) | 11.52% | 11.59% | +0.07% |

Note: The data in this table is illustrative and represents typical results for a high-purity sample.

Quantitative Purity Determination in Research-Grade Samples

Assessing the purity of research-grade this compound is critical, as impurities can significantly affect the outcomes of subsequent applications. nih.gov While elemental analysis confirms stoichiometry, it does not provide a complete picture of purity, as isomeric or structurally similar impurities may be present. Therefore, a suite of quantitative chromatographic and spectroscopic techniques is employed to achieve a comprehensive purity profile.

Gas Chromatography (GC): Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is a powerful technique for quantifying volatile and thermally stable compounds like this compound. nih.gov The method separates the analyte from impurities based on their differential partitioning between a stationary phase and a mobile gas phase. wjpmr.com For quantitative analysis, a calibration curve is typically generated using certified reference standards to determine the concentration of the target compound in the sample. The method's performance is validated for linearity, accuracy, and precision to ensure reliable results. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are also established to define the method's sensitivity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique for purity assessment, especially for compounds that may not be suitable for GC due to low volatility or thermal instability. google.com Though this compound is volatile, HPLC can be used, often after a derivatization step to introduce a chromophore, enabling sensitive detection by a UV-Vis detector. eltra.com The separation is based on the compound's interaction with the stationary phase in a packed column and a liquid mobile phase. Similar to GC, the method is validated to ensure its accuracy and reliability for quantitative purity determination.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR has emerged as a primary analytical method for purity assessment because it can determine the purity of a substance directly without requiring a reference standard of the analyte itself. jeol.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal. In a typical ¹H qNMR experiment, a precisely weighed amount of the this compound sample is mixed with a precisely weighed amount of a certified internal standard of known purity. jeol.com By comparing the integral of a specific, non-overlapping signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy and precision. nih.govyoutube.com This makes qNMR a versatile and powerful tool for certifying research-grade chemical samples. acs.org

Table 2: Comparative Data for Quantitative Purity Analysis Methods

| Analytical Method | Typical Purity Result | Linearity (R²) | Limit of Quantification (LOQ) | Key Advantages |

| GC-FID | >99.5% | >0.999 | ~1-5 ppm | High resolution for volatile impurities, robust and widely available. researchgate.net |

| HPLC-UV (with derivatization) | >99.0% | >0.998 | ~5-10 ppm | Applicable to a wide range of impurities, including non-volatile ones. |

| ¹H qNMR | 99.7 ± 0.2% | N/A | Dependent on S/N ratio | Primary method, high accuracy, non-destructive, no need for analyte-specific reference material. nih.gov |

Note: The data presented in this table are representative values to illustrate the capabilities of each technique.

Theoretical and Computational Chemistry of Dimethylaminochloropropane

Quantum Chemical Calculations of Electronic Structure and Bonding

Currently, there are no specific, publicly accessible research articles that provide detailed quantum chemical calculations of the electronic structure and bonding of Dimethylaminochloropropane. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies, electron density distribution, and the nature of the chemical bonds within the molecule. This information is fundamental to understanding the compound's reactivity and physical properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Prediction of Reaction Mechanisms and Transition States

While this compound is used in various chemical reactions, computational studies predicting the detailed mechanisms and transition states of these reactions are not specifically reported. Such research would involve calculating the energy profiles of reaction pathways, identifying the structures of transition states, and determining activation energies, which are key to understanding and optimizing chemical reactions involving this compound.

Structure-Reactivity Relationship Modeling via Computational Approaches

There is a lack of published research on the development of quantitative structure-reactivity relationship (QSRR) models specifically for this compound. These computational models would correlate the structural features of the molecule with its chemical reactivity, providing a predictive tool for its behavior in different chemical transformations.

Development of Predictive Models for Novel this compound Derivatives

In the absence of foundational computational data on the parent molecule, the development of predictive models for novel derivatives of this compound has not been a focus of published research. Such models would typically be built upon a thorough understanding of the structure-property relationships of the core molecule and its analogues to guide the design of new compounds with desired characteristics.

Broader Applications in Chemical Science Research

Role in the Synthesis of Complex Organic Molecules

Dimethylaminochloropropane is a key intermediate in the synthesis of a variety of complex organic molecules, particularly those with physiological activity. Its utility stems from its ability to act as an alkylating agent, introducing the dimethylaminopropyl group into a target molecule. This moiety is a common structural feature in many pharmacologically active compounds.

One of the most notable applications is in the synthesis of Chlorpromazine , a phenothiazine (B1677639) derivative widely used as an antipsychotic medication. In this synthesis, 2-chlorophenothiazine (B30676) is alkylated with 3-dimethylamino-1-chloropropane (in its hydrochloride form) in the presence of a base like sodamide to yield the final drug product. The dimethylaminopropyl side chain is crucial for the drug's therapeutic activity.

The compound also serves as a precursor for other classes of therapeutic agents:

Antihistamines: The dimethylaminopropyl group is present in numerous antihistamine drugs. The synthesis of these compounds often involves the alkylation of a suitable nucleus with this compound.

Antimalarials: Research into novel antimalarial agents has explored derivatives of functionalized aminopropanes. While direct synthesis examples are varied, the propane (B168953) backbone with amino functionalities, for which this compound is a key synthon, is a recurring structural motif in potential antimalarial candidates.

The reactivity of the carbon-chlorine bond allows for nucleophilic substitution, while the tertiary amine can act as a base or a nucleophile itself, leading to the formation of a diverse library of compounds through various alkylation and ring-closure reactions.

| Application in Synthesis | Target Molecule Class | Significance |

| Alkylation of phenothiazine nucleus | Antipsychotics (e.g., Chlorpromazine) | The dimethylaminopropyl side chain is essential for neuroleptic activity. |

| Introduction of the side chain into various scaffolds | Antihistamines | A common structural feature contributing to H1 receptor antagonism. |

| Precursor to functionalized aminopropanes | Antimalarials | The aminopropane skeleton is a key pharmacophore in certain antimalarial compounds. |

Utility in the Development of Novel Reagents and Catalysts

The dimethylamino group is a common feature in ligands used in transition metal catalysis due to its ability to coordinate with metal centers. While direct, widespread application of this compound as a precursor for novel catalysts is not extensively documented in the provided search results, its structure is archetypal for the synthesis of functionalized ligands. For instance, the related compound p-dimethylaminopyridine (DMAP) is a highly efficient catalyst in various organic transformations, such as the synthesis of 2-amino-2-chromenes.

The principle of incorporating a dimethylaminoalkyl group to create effective ligands is a well-established strategy in catalyst design. These ligands can influence the reactivity, selectivity, and stability of homogeneous metal catalysts. The synthesis of such ligands often involves the reaction of a suitable backbone with a reagent like this compound to introduce the coordinating amino group. These functionalized ligands can be grafted onto surfaces or dendritic structures to create recoverable and reusable catalysts.

Contribution to Materials Science Research

In materials science, this compound and its derivatives are valuable for the synthesis of "smart" or functional polymers. These materials can respond to external stimuli such as pH, temperature, or CO2. The tertiary amine group in the dimethylaminopropyl moiety can be protonated or deprotonated, leading to changes in the polymer's solubility and conformation.

A prominent application is in the creation of amphiphilic materials . Copolymers containing monomers with a dimethylaminopropyl side chain can self-assemble in aqueous solutions to form micelles or other nanostructures. These structures typically have a hydrophobic core and a hydrophilic shell, enabling them to encapsulate and deliver non-polar molecules like drugs in an aqueous environment.

Research has focused on monomers that are structurally related to functionalized this compound, such as:

N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA): Copolymers of DMAPMA with hydrophobic monomers like methyl methacrylate (B99206) (MMA) create amphiphilic materials that exhibit lower critical solution temperature (LCST) behavior, meaning their solubility in water changes with temperature.

2-(dimethylamino)ethyl methacrylate (DMAEMA): This is another widely used functional monomer for creating pH- and thermo-responsive polymers.

Alkylation of the tertiary amine in these polymers can create permanent positive charges, resulting in cationic amphiphilic materials with potential applications as biocidal agents or for gene delivery.

| Related Functional Monomer | Polymer Type | Key Properties and Applications |

| N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA) | Amphiphilic Copolymers | pH-, thermo-, and CO2-sensitive; self-assembly into nanostructures; potential as CO2 sensors and biocidal agents after alkylation. |

| 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Statistical and Block Copolymers | pH- and thermo-responsive; used in drug delivery, gene therapy, and as "smart" surfaces. |

Use as a Chemical Probe in Biochemical Systems Research

The reactivity of the chlorine atom in this compound makes it a potential candidate for use as a chemical probe in biochemical systems, particularly for studying enzymes. As an alkylating agent, it could potentially form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site or allosteric sites of proteins. This covalent modification could lead to irreversible inhibition of the enzyme, allowing for the mapping of active sites and the study of enzyme function.

Chemoproteomic approaches, which utilize reactive probes to map the "ligandable" sites in a proteome, often employ small molecules with electrophilic "warheads". While specific examples of this compound being used as such a probe are not detailed in the available search results, its chemical nature aligns with the requirements for a covalent modifier. Such probes are instrumental in target identification and validation in drug discovery. The development of derivatives of this compound could yield more selective probes for specific enzyme families.

Precursor Applications in Non-Pharmacological Chemical Industries

Beyond its role in pharmaceuticals and research, this compound and related structures serve as intermediates in other chemical industries.

Photographic Chemicals: this compound is a precursor in the synthesis of N,N-dimethyl-p-phenylenediamine . This compound is a well-known photographic developer dye, particularly in color photography. The synthesis involves the reaction of p-nitrochlorobenzene with dimethylamine (B145610) (which can be generated from its hydrochloride salt), followed by reduction of the nitro group. N,N-dimethyl-p-phenylenediamine is easily oxidized, a key property for a developing agent, which reduces silver halides in the photographic emulsion to metallic silver, forming the image.

Agricultural Chemicals: While direct use is not widely cited, the structurally similar compound Dimethylaminopropylamine (DMAPA) is a crucial intermediate in the synthesis of certain agrochemicals. DMAPA is used in the production of some pesticides and herbicides, where it can enhance the stability and efficiency of the final formulation. Given the structural similarity, this compound could serve as a precursor to DMAPA or other related intermediates in the agrochemical industry.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing dimethylaminochloropropane while minimizing instability?

- Methodological Answer : Prioritize low-temperature reactions (e.g., 0–5°C) and inert atmospheres (N₂/Ar) to reduce decomposition. Use anhydrous solvents like THF or dichloromethane to avoid hydrolysis. Purification via column chromatography with silica gel and neutral eluents (e.g., hexane:ethyl acetate) improves stability. Monitor reaction progress using TLC with iodine visualization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify amine and chlorine substituents via chemical shifts (e.g., δ 2.2–2.8 ppm for dimethylamino groups; δ 40–50 ppm for chlorinated carbons).

- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Validate molecular ion peaks (e.g., [M+H⁺] for ESI) and fragmentation patterns.

- Elemental Analysis : Verify C, H, N, and Cl percentages within ±0.3% error .

Q. How should researchers handle conflicting solubility data for this compound derivatives?

- Methodological Answer : Re-evaluate solvent polarity (e.g., logP calculations) and temperature dependencies. Use HPLC with UV detection to quantify solubility at varying pH levels. Cross-reference with computational models (e.g., COSMO-RS) to resolve discrepancies .

Advanced Research Questions

Q. What mechanistic insights explain the instability of this compound under basic conditions?

- Methodological Answer : Conduct kinetic studies (e.g., UV-Vis monitoring) to track degradation rates. Use DFT calculations to model transition states, identifying susceptible bonds (e.g., C-Cl cleavage via SN2 pathways). Validate with isotopic labeling (e.g., ¹⁸O-water hydrolysis experiments) .

Q. How can computational modeling predict this compound’s reactivity in catalytic systems?

- Methodological Answer :

- Docking Studies : Simulate interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina.

- MD Simulations : Analyze conformational stability in aqueous vs. lipid environments (NAMD/GROMACS).

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Q. What strategies address contradictory results in this compound’s biological activity assays?

- Methodological Answer :

- Dose-Response Curves : Use Hill slope analysis to compare EC₅₀ values across cell lines (e.g., HEK293 vs. HepG2).

- Metabolite Profiling : Employ LC-MS/MS to detect degradation products interfering with assays.

- Positive/Negative Controls : Include known agonists/antagonists (e.g., lidocaine derivatives) to validate assay specificity .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental pKa values for this compound?

- Methodological Answer :

- Potentiometric Titration : Measure pKa in non-aqueous solvents (e.g., DMSO) to reduce solvent effects.

- Computational Adjustment : Apply implicit solvent models (e.g., SMD) in Gaussian09 to refine calculated pKa.

- Literature Benchmarking : Compare with structurally analogous compounds (e.g., 2-aminopropane derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.